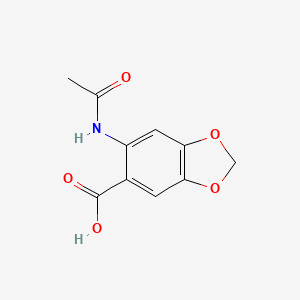
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- is a chemical compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring fused with a carboxylic acid group and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Carboxylic Acid Group: This step involves the oxidation of the benzodioxole ring to introduce the carboxylic acid group.
Acetylation: The final step is the acetylation of the amino group to form the acetylamino derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetylamino group can undergo substitution reactions to form different amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or anhydrides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and other substituted benzodioxoles.
Scientific Research Applications
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The benzodioxole ring may also play a role in its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: This compound lacks the acetylamino group but shares the benzodioxole and carboxylic acid functionalities.
3,4-Methylenedioxybenzoic acid: Similar structure but without the acetylamino group.
Piperonylic acid: Another related compound with similar structural features.
Uniqueness
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- is unique due to the presence of both the acetylamino and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
CAS No. |
99185-29-2 |
|---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
6-acetamido-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-5(12)11-7-3-9-8(15-4-16-9)2-6(7)10(13)14/h2-3H,4H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
ZPBGATRUXXZRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1C(=O)O)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
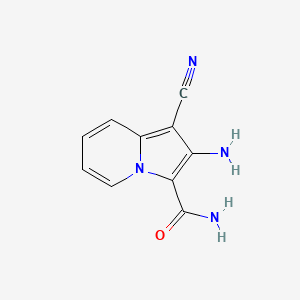

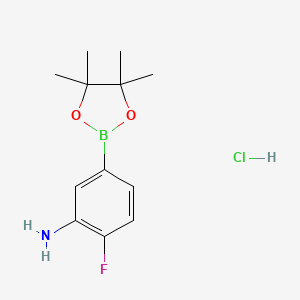
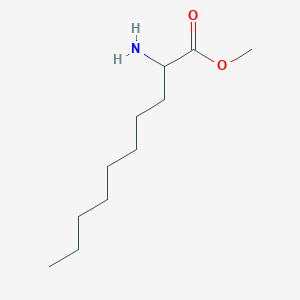


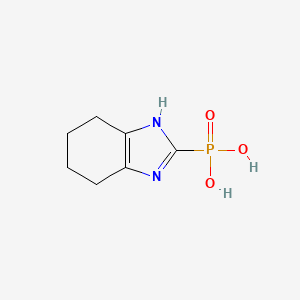
![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13496206.png)
![4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile](/img/structure/B13496207.png)
